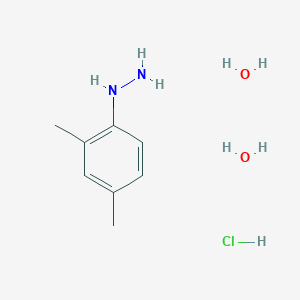
(2,4-二甲基苯基)肼盐酸盐二水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate is a hydrazine derivative with the molecular formula C8H13ClN2·2H2O. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its role in the synthesis of neurotrophic drugs and other bioactive molecules .
科学研究应用
(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is involved in the synthesis of bioactive compounds that can modulate biological pathways.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate can be synthesized through the reaction of 2,4-dimethylphenylhydrazine with hydrochloric acid. The reaction typically involves dissolving 2,4-dimethylphenylhydrazine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature, and the product is obtained by crystallization .
Industrial Production Methods
In an industrial setting, the production of (2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate involves similar reaction conditions but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and quality in industrial production .
化学反应分析
Types of Reactions
(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
作用机制
The mechanism of action of (2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate involves its ability to form hydrazone and azo linkages. These linkages can interact with various molecular targets, such as enzymes and receptors, modulating their activity. In the case of neurotrophic drugs like J147, the compound interacts with pathways involved in neuroprotection and cognitive enhancement .
相似化合物的比较
Similar Compounds
- Phenylhydrazine hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
- 3,4-Dimethylphenylhydrazine hydrochloride
Uniqueness
(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in the synthesis of neurotrophic drugs and other bioactive molecules .
属性
IUPAC Name |
(2,4-dimethylphenyl)hydrazine;dihydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH.2H2O/c1-6-3-4-8(10-9)7(2)5-6;;;/h3-5,10H,9H2,1-2H3;1H;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZKEBPMNNQAJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN)C.O.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(N-Methoxyethanimidoyl)thiophen-2-yl]ethan-1-one](/img/structure/B1168832.png)
